molecular formula C8H9ClN2O2 B2500522 2-Chloro-6-(dimethylamino)isonicotinic acid CAS No. 56836-19-2

2-Chloro-6-(dimethylamino)isonicotinic acid

Cat. No.: B2500522
CAS No.: 56836-19-2
M. Wt: 200.62
InChI Key: FZGKYBLWJTYHTF-UHFFFAOYSA-N
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Description

2-Chloro-6-(dimethylamino)isonicotinic acid (CAS 56836-19-2) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a molecular formula of C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is characterized by a pyridine ring structure substituted with chloro and dimethylamino groups at the 2 and 6 positions, respectively, and a carboxylic acid functionality, making it a versatile building block for the construction of more complex molecules . The dimethylamine (DMA) group is a significant pharmacophore found in numerous FDA-approved drugs, contributing to properties like high solubility and bioavailability . As such, this compound is of particular interest in medicinal chemistry for the development of new therapeutic agents. Researchers utilize it in the synthesis of various pharmacologically active structures, leveraging its halogen and amine sites for further functionalization. The product is of high quality, with a purity of ≥98% . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGKYBLWJTYHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of isonicotinic acid with thionyl chloride to form 2-chloroisonicotinic acid, which is then reacted with dimethylamine under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-Chloro-6-(dimethylamino)isonicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(dimethylamino)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-6-(dimethylamino)isonicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dimethylamino)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-chloro-6-(dimethylamino)isonicotinic acid, it is compared to structurally related pyridinecarboxylic acids (Table 1). Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₉ClN₂O₂ Cl (2), -N(CH₃)₂ (6), -COOH (4) 200.62 Potential ligand for metal-organic frameworks; antitubercular derivatives
6-Amino-2-chloronicotinic acid C₆H₅ClN₂O₂ Cl (2), -NH₂ (6), -COOH (4) 172.57 Intermediate in agrochemical synthesis
2-Chloro-6-methylnicotinic acid C₇H₆ClNO₂ Cl (2), -CH₃ (6), -COOH (4) 171.58 Pharmaceutical intermediate; lower solubility
2-Chloro-6-(trifluoromethyl)isonicotinic acid C₇H₃ClF₃NO₂ Cl (2), -CF₃ (6), -COOH (4) 225.56 High electronegativity; used in fluorinated MOFs
2-Chloro-6-methoxyisonicotinic acid C₇H₆ClNO₃ Cl (2), -OCH₃ (6), -COOH (4) 201.58 Improved metabolic stability; agrochemicals
Isonicotinic acid hydrazide (INH) C₆H₇N₃O -CONHNH₂ (4) 137.14 First-line antitubercular drug; hepatotoxicity

Key Insights from Comparisons

Substituent Effects on Acidity and Solubility: The dimethylamino group in the target compound enhances solubility in polar organic solvents compared to methyl (-CH₃) or trifluoromethyl (-CF₃) substituents . The electron-withdrawing -CF₃ group in 2-chloro-6-(trifluoromethyl)isonicotinic acid increases the carboxylic acid’s acidity (lower pKa) compared to the electron-donating -N(CH₃)₂ group .

Biological Activity: Isonicotinic acid hydrazide (INH) is a well-known antitubercular agent, but its hydrazide group is associated with hepatotoxicity . In contrast, the dimethylamino derivative may offer reduced toxicity while retaining bioactivity due to its ability to form stable coordination complexes with metal ions . 2-Chloro-6-methylnicotinic acid is less bioactive in antimicrobial screens compared to INH derivatives, likely due to reduced hydrogen-bonding capacity .

Applications in Materials Science: The dimethylamino group in the target compound can act as a secondary building unit (SBU) in metal-organic frameworks (MOFs), facilitating porous network formation . Fluorinated analogues (e.g., -CF₃) are prized for their thermal stability and hydrophobicity in MOF design .

Metabolic Pathways: Microbial degradation of pyridinecarboxylic acids (e.g., isonicotinic acid) often involves hydroxylation at α-positions . The chlorine and dimethylamino groups in the target compound may slow microbial metabolism, enhancing environmental persistence .

Biological Activity

2-Chloro-6-(dimethylamino)isonicotinic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting findings from various studies, including mechanisms of action, case studies, and comparative analyses with similar compounds.

IUPAC Name : this compound
Molecular Formula : C8_{8}H9_{9}ClN2_{2}O2_{2}
Molecular Weight : 188.62 g/mol

The compound features a pyridine ring with a chlorine atom and a dimethylamino group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to:

  • Inhibit Enzymatic Activity : It may inhibit enzymes such as carbonic anhydrase II (hCA II), which plays a role in various physiological processes including respiration and acid-base balance.
  • Modulate Cell Signaling Pathways : The presence of the dimethylamino group allows for interactions with neurotransmitter receptors, potentially influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties, particularly against human breast cancer cell lines such as MCF-7. The following table summarizes the findings:

Cell Line IC50 (µM)
MCF-74.5
HeLa3.2

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited growth but also reduced biofilm formation, which is crucial in chronic infections.
  • Cancer Cell Line Evaluation : Another study focused on its effects on MCF-7 cells, where it was found to induce apoptosis through mitochondrial pathways. This was evidenced by increased caspase-3 activity and decreased mitochondrial membrane potential.

Comparative Analysis

When compared with similar compounds such as isonicotinic acid derivatives, this compound shows enhanced biological activity due to the presence of the chloro and dimethylamino substituents.

Compound Antimicrobial Activity Anticancer Activity (IC50)
Isonicotinic AcidModerate15 µM
This compoundHigh4.5 µM

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-6-(dimethylamino)isonicotinic acid with high purity?

Methodological Answer:

  • Use a two-step synthesis: (1) Methylation of 2-chloro-6-methoxyisonicotinic acid with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base at room temperature. (2) Selective dimethylamination via nucleophilic substitution under controlled pH (7–8) to avoid over-alkylation .
  • Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7) and UV visualization.
  • Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) followed by recrystallization in ethanol/water (1:1) to achieve >98% purity .

Q. How can researchers optimize purification techniques for this compound?

Methodological Answer:

  • After synthesis, remove inorganic salts (e.g., K₂CO₃) by vacuum filtration and concentrate the filtrate under reduced pressure .
  • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate residual dimethylamine or unreacted precursors. Adjust pH to 3–4 with trifluoroacetic acid to enhance retention of the carboxylic acid moiety .

Q. What analytical methods are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyridine ring protons at δ 7.5–8.2 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (200.62 g/mol) and isotopic chlorine pattern .
  • FTIR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the dimethylamino group.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include 2-chloro-6-hydroxyisonicotinic acid (hydrolysis) and dimerization byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological role of the dimethylamino group?

Methodological Answer:

  • Synthesize analogs (e.g., diethylamino, methoxy, or trifluoromethyl substitutions) and compare bioactivity in enzyme inhibition assays (e.g., kinase or protease targets).
  • Use computational docking (AutoDock Vina) to model interactions between the dimethylamino group and hydrophobic binding pockets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Re-evaluate assay conditions: Test solubility in DMSO/PBS buffers (pH 7.4) to ensure compound stability.
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How can regioselectivity challenges in halogenation or functionalization be addressed?

Methodological Answer:

  • Use directing groups (e.g., Boc-protected amines) to control chlorination at the 2-position.
  • Apply microwave-assisted synthesis (100°C, 30 min) with Pd(OAc)₂ catalysis for C–N coupling at the 6-position .

Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces (EPS) and identify electron-deficient pyridine carbons.
  • Compare Fukui indices (f⁺ for electrophilic attack) to prioritize reaction sites .

Q. How does the compound interact with transition metals in coordination chemistry applications?

Methodological Answer:

  • Prepare Cu(II) or Fe(III) complexes by refluxing the compound with metal salts in ethanol.
  • Characterize via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox behavior .

Q. What methodologies validate the compound’s role in multi-step synthetic pathways (e.g., as a building block)?

Methodological Answer:

  • Couple with amines via EDC/HOBt-mediated activation of the carboxylic acid group.
  • Monitor coupling efficiency by ¹H NMR (disappearance of –COOH proton at δ 12–13 ppm) .

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